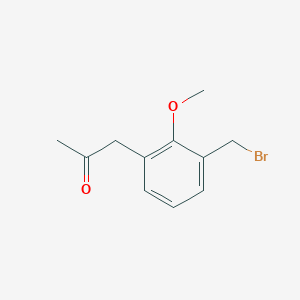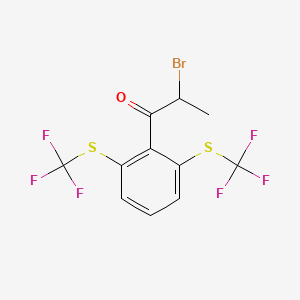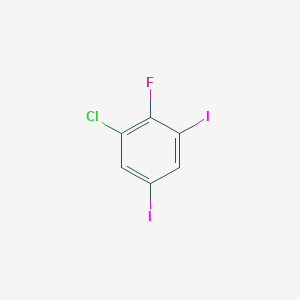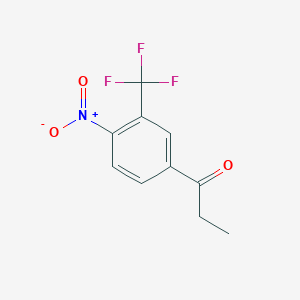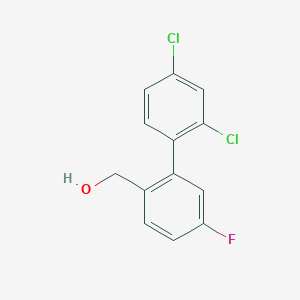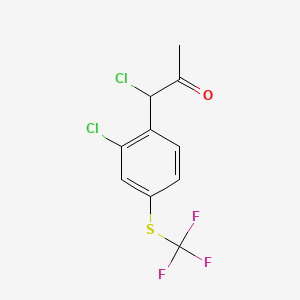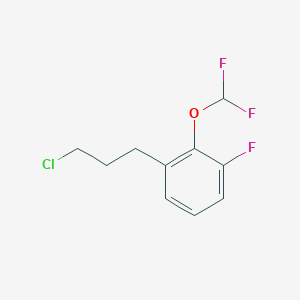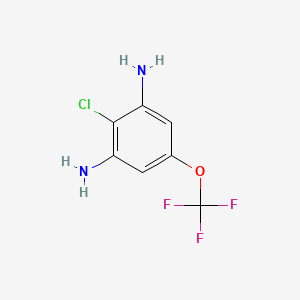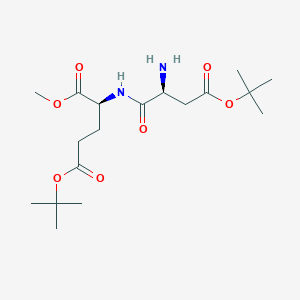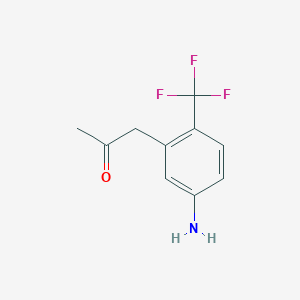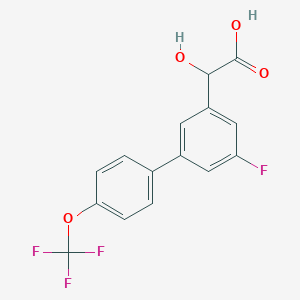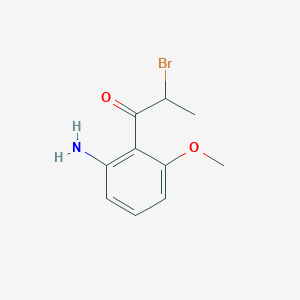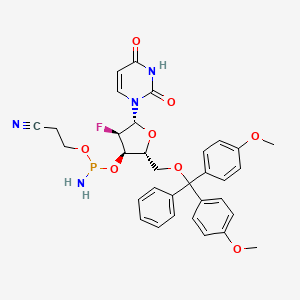
2'-Fluoro-5'-O-dmt-2'-deoxyuridine-3'-CE-phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Fluoro-5’-O-dmt-2’-deoxyuridine-3’-CE-phosphoramidite is a synthetic nucleoside analog used primarily in the field of oligonucleotide synthesis. This compound is characterized by the presence of a fluorine atom at the 2’ position and a dimethoxytrityl (DMT) protecting group at the 5’ position. It is commonly used in the synthesis of modified oligonucleotides for various applications in research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-5’-O-dmt-2’-deoxyuridine-3’-CE-phosphoramidite involves multiple steps. The starting material, 2’-deoxyuridine, undergoes fluorination at the 2’ position. This is followed by the protection of the 5’ hydroxyl group with a dimethoxytrityl (DMT) group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reliability .
Análisis De Reacciones Químicas
Types of Reactions
2’-Fluoro-5’-O-dmt-2’-deoxyuridine-3’-CE-phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Reduction: Reduction reactions can be used to remove protecting groups.
Substitution: The fluorine atom at the 2’ position can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as dithiothreitol (DTT), and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include modified oligonucleotides with specific functional groups, which can be used for further applications in research and industry .
Aplicaciones Científicas De Investigación
2’-Fluoro-5’-O-dmt-2’-deoxyuridine-3’-CE-phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions.
Biology: Employed in the development of antisense oligonucleotides and siRNA for gene silencing studies.
Medicine: Utilized in the design of therapeutic oligonucleotides for treating genetic disorders.
Industry: Applied in the production of diagnostic probes and biosensors
Mecanismo De Acción
The mechanism of action of 2’-Fluoro-5’-O-dmt-2’-deoxyuridine-3’-CE-phosphoramidite involves its incorporation into oligonucleotides during synthesis. The fluorine atom at the 2’ position enhances the stability of the oligonucleotide by increasing resistance to enzymatic degradation. The DMT group serves as a protecting group during synthesis, which is removed under acidic conditions to expose the hydroxyl group for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2’-Fluoro-5’-O-dmt-2’-deoxycytidine-3’-CE-phosphoramidite
- 2’-Fluoro-5’-O-dmt-2’-deoxyadenosine-3’-CE-phosphoramidite
- 2’-Fluoro-5’-O-dmt-2’-deoxyguanosine-3’-CE-phosphoramidite
Uniqueness
Compared to similar compounds, 2’-Fluoro-5’-O-dmt-2’-deoxyuridine-3’-CE-phosphoramidite is unique due to its specific modifications, which provide enhanced stability and specificity in oligonucleotide synthesis. The presence of the fluorine atom at the 2’ position and the DMT protecting group at the 5’ position make it particularly useful for applications requiring high stability and precision .
Propiedades
Fórmula molecular |
C33H34FN4O8P |
|---|---|
Peso molecular |
664.6 g/mol |
Nombre IUPAC |
3-[amino-[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxyphosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C33H34FN4O8P/c1-41-25-13-9-23(10-14-25)33(22-7-4-3-5-8-22,24-11-15-26(42-2)16-12-24)43-21-27-30(46-47(36)44-20-6-18-35)29(34)31(45-27)38-19-17-28(39)37-32(38)40/h3-5,7-17,19,27,29-31H,6,20-21,36H2,1-2H3,(H,37,39,40)/t27-,29-,30-,31-,47?/m1/s1 |
Clave InChI |
UDUKYJFEVBFFCY-LWVKHKLUSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)F)OP(N)OCCC#N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)F)OP(N)OCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


